Paullinic acid

Overview

Description

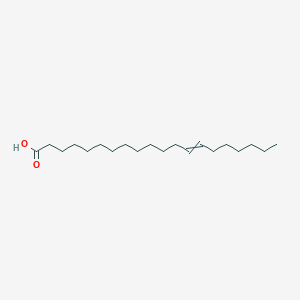

Paullinic acid, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid predominantly found in the seeds of the Paullinia elegans plant, a member of the Sapindaceae family. It is characterized by a cis configuration of the double bond at the 13th carbon of the eicosanoic acid chain. This fatty acid is of interest due to its presence in significant amounts in the seed oil of Paullinia elegans, comprising 44.4% of the total fatty acids .

Synthesis Analysis

The synthesis of this compound in nature occurs within the seeds of Paullinia elegans. The fatty acids of the seed oil, including this compound, have been analyzed using gas chromatography-mass spectrometry (GC-MS) as their methyl esters and 4,4-dimethyloxazoline derivatives. The stereochemistry of the double bonds in this compound has been confirmed by infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

This compound's molecular structure is characterized by a long hydrocarbon chain with 20 carbon atoms and a single double bond located at the 13th carbon from the carboxyl end of the molecule. The cis configuration of this double bond is crucial for the physical properties of the fatty acid. The structure has been elucidated using spectroscopic methods such as infrared spectroscopy, 13C-NMR, and 1H-NMR .

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided papers, fatty acids, in general, can undergo various chemical reactions. These include esterification, hydrogenation, and oxidation. The presence of the double bond in this compound allows for reactions typical of alkenes, such as halogenation or hydroxylation, although these reactions are not explicitly mentioned in the context of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. As a monounsaturated fatty acid, it is likely to have a lower melting point compared to its saturated counterparts due to the kink introduced by the cis double bond, which prevents tight packing of the molecules. The presence of the double bond also affects the acid's chemical reactivity, making it more susceptible to oxidation than saturated fatty acids. The analysis of the seed oil of Paullinia elegans, which is rich in this compound, provides insights into the properties of this fatty acid .

Scientific Research Applications

Composition and Analysis : Paullinic acid is a major component of the seed oils of certain Sapindaceae family plants, including Paullinia meliaefolia, Urvillea uniloba, and Cardiospermum grandiflorum. It was found alongside cis-vaccenic acid and other monoenoic acid positional isomers in these seed oils (Spitzer, 1996). A similar study on Paullinia elegans confirmed the presence of this compound as a primary component in seed oils (Spitzer, 1995).

Antioxidant Properties : Paullinia pinnata, a plant known for its traditional medicinal uses, particularly in treating malaria, showed strong scavenging activity in its methanol extract, indicating significant antioxidant properties. The study suggests these properties could contribute to its effectiveness in traditional medicine (Jimoh, Sofidiya, & Afolayan, 2007).

Antibacterial and Antioxidant Activities : The ethanol extract of Paullinia cupana seeds exhibited significant antibacterial effects against Gram-negative and Gram-positive bacteria and showed antioxidant activity in cellular models. This could indicate potential applications in treating infections and oxidative stress-related conditions (Basile et al., 2005).

Corrosion Inhibition : Paullinia Cupana, due to its antioxidant properties, has been evaluated as a green corrosion inhibitor for carbon steel. The results suggested its extract exhibits good inhibition in acidic media, potentially making it a valuable eco-friendly resource for corrosion prevention (de Faria Neto et al., 2019).

Antibacterial and Radical Scavenging Activity : The methanol extract of Paullinia pinnata L. root, containing various fatty acids including this compound, demonstrated antibacterial activity against multiple bacterial strains and potent antioxidant activity, highlighting its potential in antimicrobial and antioxidant applications (Kofi, Stephen, & Francis, 2009).

Future Directions

Mechanism of Action

Target of Action

Paullinic acid is an omega-7 fatty acid found in a variety of plant sources, including guarana (Paullinia cupana) from which it gets its name . It is one of a number of eicosenoic acids

Mode of Action

It is known that fatty acids play a crucial role in various biological functions such as structural constituents of cell membranes, protective coatings such as waxes and cutin, and also as storage reserve in seeds .

Biochemical Pathways

This compound, as a long-chain fatty acid, is likely involved in various biochemical pathways related to lipid metabolism. These pathways may include the synthesis and degradation of triglycerides, phospholipids, and cholesterol esters . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully understood due to limited research. As a fatty acid, it is likely absorbed in the intestines and distributed throughout the body via the bloodstream. It is likely metabolized in the liver and excreted via the kidneys .

Result of Action

As a fatty acid, it likely plays a role in maintaining the integrity of cell membranes, providing energy storage, and participating in various biochemical reactions .

properties

IUPAC Name |

(Z)-icos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXZXNYJPAJJOQ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402624 | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17735-94-3 | |

| Record name | cis-13-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAULLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.4 °C | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paullinic acid and where is it found?

A1: this compound, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid. It is commonly found in the seed oils of plants from the Sapindaceae family, including rambutan (Nephelium lappaceum L) [], guarana (Paullinia cupana var. sorbilis) [], and various Allophylus species []. One particularly rich source is Paullinia elegans, where it constitutes a significant portion of the seed oil, triglycerides, and cyanolipid content [].

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a 20-carbon chain fatty acid with a cis double bond at the 13th carbon from the omega end. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. []

Q3: How is this compound typically analyzed and identified?

A3: this compound can be analyzed and identified through techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ]. To differentiate it from other monoenoic fatty acid isomers, researchers often analyze its 4,4-dimethyloxazoline derivatives []. Confirmation of its double bond stereochemistry can be achieved through infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy [].

Q4: Besides seed oils, are there other potential sources of this compound?

A5: While predominantly found in seed oils, this compound has also been detected in the leaves of Salvia taxa from Turkey [] and the seeds of Brazilian Sapindaceae species []. This suggests potential alternative sources for this fatty acid.

Q5: Are there any studies on the biological activity of this compound?

A5: While the provided abstracts primarily focus on the occurrence and extraction of this compound, it's important to note that research on its specific biological activities, such as potential health benefits or applications in pharmaceuticals, is not extensively covered in these abstracts.

Q6: What are the potential applications of this compound?

A7: The high content of this compound, alongside other essential fatty acids, in the oils of Tetracarpodium conopodium and Garcinia kola suggests their potential utility in various industries, including food, beverages, fine chemicals, oils, and pharmaceuticals []. Further research is needed to explore specific applications within these sectors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.